molecular formula C17H19N3O3S B1671258 Esomeprazole CAS No. 119141-88-7

Esomeprazole

Cat. No. B1671258
M. Wt: 345.4 g/mol
InChI Key: SUBDBMMJDZJVOS-DEOSSOPVSA-N
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Description

Esomeprazole is a proton pump inhibitor (PPI) used to treat conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, erosive esophagitis, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . It works by reducing the amount of acid in the stomach which helps in relief of acid-related indigestion and heartburn .


Synthesis Analysis

Esomeprazole has been synthesized through various methods. One method involves the application of iron catalysis for the kilogram scale asymmetric synthesis of esomeprazole, achieving 87% yield and 99.4% enantiomeric excess (ee) by catalytic sulfoxidation with hydrogen peroxide . Another method describes an efficient continuous flow process for the synthesis of esomeprazole, achieving 98% yield and 98% ee .


Molecular Structure Analysis

The molecular structure of esomeprazole magnesium derivative in the solid-state has been reported. The structure was determined using the single crystal X-ray diffraction technique to reveal the bonding relationships between esomeprazole heteroatoms and magnesium .


Chemical Reactions Analysis

Esomeprazole exhibits a dual-release pattern, resulting in more sustained plasma concentration–time profiles compared to other formulations . Chromatographic methods have been used to analyze esomeprazole in biological fluids in the presence of other drugs and metabolites for studying drug kinetics or drug-drug interaction and enzyme polymorphism .


Physical And Chemical Properties Analysis

Esomeprazole has a short plasma half-life which can cause insufficient gastric acid suppression, such as nocturnal acid breakthrough . Its systemic exposure is comparable to that of other PPIs, showing a similar area under the plasma concentration–time curve .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Modeling

  • Pharmacokinetics and Pharmacodynamics in Healthy Volunteers : A study examined intravenous esomeprazole in healthy volunteers, focusing on the relationships between pharmacokinetics (PK), pharmacodynamics (PD), and pharmacogenomics (PG). The study found significant links between esomeprazole elimination and CYP2C19 genotype, along with differences in the turnover rate of H+/K+-ATPase between Helicobacter pylori (HP) negative and positive subgroups (Dongyang Liu et al., 2016).

Pharmacokinetics in Specific Populations

  • Esomeprazole in Preterm Preeclampsia Patients : Research indicates that esomeprazole pharmacokinetics differ in pregnant patients with preterm preeclampsia compared to non-pregnant individuals. The study suggests lower clearance in pregnant participants, likely due to CYP2C19 inhibition (Manna Semere Gebreyesus et al., 2022).
  • Pharmacokinetics in Critically Ill Patients : A study on critically ill patients revealed that esomeprazole exhibits unique pharmacokinetic parameters in this group, differing from those in healthy volunteers. This suggests the need for careful consideration of dosing in critically ill populations (Yanyan Xu et al., 2022).

Formulation and Stability Studies

  • Immediate-Release Formulation Study : Esomeprazole's immediate-release formulation was compared to its enteric-coated counterpart, revealing similar pharmacokinetics and pharmacodynamics but a faster onset of action in the immediate-release version. This study highlights the potential for different formulations of esomeprazole to affect its efficacy and onset (Dasohm Kim et al., 2019).
  • Sample Stability in Plasma : Investigating esomeprazole's stability in plasma, a study found that it remains stable for up to 28 days under certain conditions. This research is significant for clinical sample analysis and pharmacokinetic studies (Y. Harahap et al., 2019).

Potential Therapeutic Applications

  • Cellular Toxicity on Cancer Cells : Esomeprazole was assessed for its toxicity on HeLa cell lines (human cervical cancer), suggesting its potential application in cancer treatment. The results indicated significant cellular toxicity, pointing to esomeprazole's potential use beyond acid reflux treatment (Azal H. Jumaa et al., 2020).

Safety And Hazards

Esomeprazole can cause skin irritation, serious eye irritation, allergic skin reaction, respiratory irritation, and is toxic to aquatic life with long-lasting effects . It is also associated with risks such as increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Future Directions

While esomeprazole has been available in a number of countries worldwide, it only received authorized permission to be marketed in Japan in September 2011. The standard esomeprazole dose in Japan for the treatment of peptic ulcers and GERD is 20 mg. Other advised dosages are 10 mg for non-erosive reflux disease and 20 mg twice-daily dosing for eradication of Helicobacter pylori .

properties

IUPAC Name

6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044292
Record name Esomeprazole
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Esomeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble in water
Record name Esomeprazole
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Mechanism of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours., Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.
Record name Esomeprazole
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Record name Esomeprazole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Esomeprazole

CAS RN

119141-88-7
Record name (-)-Omeprazole
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Record name Esomeprazole [INN:BAN]
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Record name Esomeprazole
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Record name Esomeprazole
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Record name ESOMEPRAZOLE
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Record name Esomeprazole
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Record name Esomeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF). Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under refrigerated conditions (approximately 5° C.) with a humidity range of about 0 to 50 percent until crystals formed (between 4-6 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and Raman spectroscopy, and shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF) containing 1 mL of ammonium hydroxide. Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under ambient conditions (approximately 25° C.) and a humidity range of 0 to 50 percent until crystals formed (between 1-4 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and/or Raman spectroscopy. The resulting material was shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The procedure set forth in Example 2 is repeated except that ethanol is employed as a solvent in place of DMF and the resulting structure is shown by various X-ray crystal diffraction and/or Raman spectroscopy to contain between about 82 and 85 percent (w/w) of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 15 and 18 percent (w/w) of 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,800
Citations
CM Spencer, D Faulds - Drugs, 2000 - Springer
… Esomeprazole 20 and 40mg … esomeprazole than with omeprazole (4.1 and 4.9 vs 3.6; p < 0.01 and p < 0.001, respectively) and more patients receiving either dosage of esomeprazole (…
Number of citations: 194 link.springer.com
TJ Johnson, DD Hedge - American journal of health-system …, 2002 - academic.oup.com
… Esomeprazole maintains intragastric pH at a higher level and above 4 for a longer … esomeprazole is at least equivalent in safety and efficacy to other drugs in the class. Esomeprazole …
Number of citations: 60 academic.oup.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
… esomeprazole, the (S)-isomer of the proton pump inhibitor (PPI) omeprazole. Esomeprazole … and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, …
Number of citations: 328 link.springer.com
T Andersson, K Röhss, E Bredberg… - Alimentary …, 2001 - Wiley Online Library
… Esomeprazole was administered as the sodium salt in … esomeprazole in this study is that it was not available at the time. However, in later studies, the bioavailability of an esomeprazole …
Number of citations: 249 onlinelibrary.wiley.com
…, Esomeprazole Study Investigators - Official journal of the …, 2001 - journals.lww.com
… esomeprazole relative to that of omeprazole in healing erosive esophagitis and resolving accompanying symptoms of GERD. METHODS: Esomeprazole … Esomeprazole was superior to …
Number of citations: 649 journals.lww.com
DA Johnson - Expert opinion on pharmacotherapy, 2003 - Taylor & Francis
… maintained by esomeprazole 40 mg od in a 12-month non-comparative trial. Esomeprazole 20 … Clinical trials have shown that triple therapy with esomeprazole 40 mg od in combination …
Number of citations: 65 www.tandfonline.com
L Olbe, E Carlsson, P Lindberg - Nature reviews drug discovery, 2003 - nature.com
… esomeprazole — had higher bioavailability and oral potency in inhibiting gastric acid secretion owing to stereoselective metabolism. Esomeprazole … Esomeprazole in combination with …
Number of citations: 486 www.nature.com
DO Castell, PJ Kahrilas, JE Richter, NB Vakil… - The American journal of …, 2002 - Elsevier
… This study compared esomeprazole with … 20 mg of esomeprazole vs omeprazole) (17). In a subsequent trial comparing 40 mg of esomeprazole and 20 mg of omeprazole, esomeprazole …
Number of citations: 596 www.sciencedirect.com
K McKeage, SKA Blick, JD Croxtall… - Drugs, 2008 - Springer
… GORD, esomeprazole had similar … esomeprazole 20 or 40 mg achieved relief of gastrointestinal symptoms or prevented ulcer occurrence, more effectively than placebo. Esomeprazole …
Number of citations: 107 link.springer.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
… Clarithromycin interacts with the metabolism of esomeprazole resulting in a doubling of the AUC of esomeprazole. The increased plasma concentrations of esomeprazole are unlikely to …
Number of citations: 149 link.springer.com

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